molecular formula C21H27NO3S B2852521 N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1795411-13-0

N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2852521
CAS No.: 1795411-13-0
M. Wt: 373.51
InChI Key: CJAMJPSKMKQYNP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenyl ring substituted with an isopropylthio group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furfural with a suitable nucleophile to form the furan-2-ylmethyl intermediate.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with an isopropylthio group through a nucleophilic substitution reaction, often using isopropylthiol and a halogenated phenyl compound.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized via a cyclization reaction, typically involving an alcohol and an acid catalyst.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the substituted phenyl and tetrahydropyran intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced at the amide bond or the furan ring, leading to different reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bond may produce amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and phenyl ring can participate in π-π interactions, while the amide bond can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-phenylacetamide: Lacks the isopropylthio and tetrahydropyran groups, making it less complex.

    N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide: Substitutes the isopropylthio group with a methyl group, altering its chemical properties.

    N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isopropylthio group and the tetrahydropyran ring distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-16(2)26-20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-25-19)18-9-12-24-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAMJPSKMKQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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